molecular formula C9H11NO3S B2443342 methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate CAS No. 1372985-72-2

methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate

Cat. No. B2443342
CAS RN: 1372985-72-2
M. Wt: 213.25
InChI Key: ITTZDJCMEFPZTN-UHFFFAOYSA-N
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Description

“Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate” is a synthetic compound with the CAS Number: 1372985-72-2 . It has a molecular weight of 213.26 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 6-amino-3,4-dihydro-2H-thieno [2,3-b]pyran-5-carboxylate” and its InChI Code is "1S/C9H11NO3S/c1-12-8 (11)6-5-3-2-4-13-9 (5)14-7 (6)10/h2-4,10H2,1H3" .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

properties

IUPAC Name

methyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-12-8(11)6-5-3-2-4-13-9(5)14-7(6)10/h2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTZDJCMEFPZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate

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